REACTION_CXSMILES
|
[Br:1]Br.[F:3][C:4]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:5]=1[CH:6]=[O:7].O>C(Cl)(Cl)Cl>[Br:1][C:10]1[C:9]([O:12][CH3:13])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:3])[CH:11]=1
|
Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
23.12 g
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Type
|
reactant
|
Smiles
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FC1=C(C=O)C=C(C=C1)OC
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 days
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with chloroform (2×200 mL)
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Type
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WASH
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Details
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The organics were washed with water (200 mL) and brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (2–16% EtOAc in hexanes)
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Reaction Time |
5 d |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=O)C=C1OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |